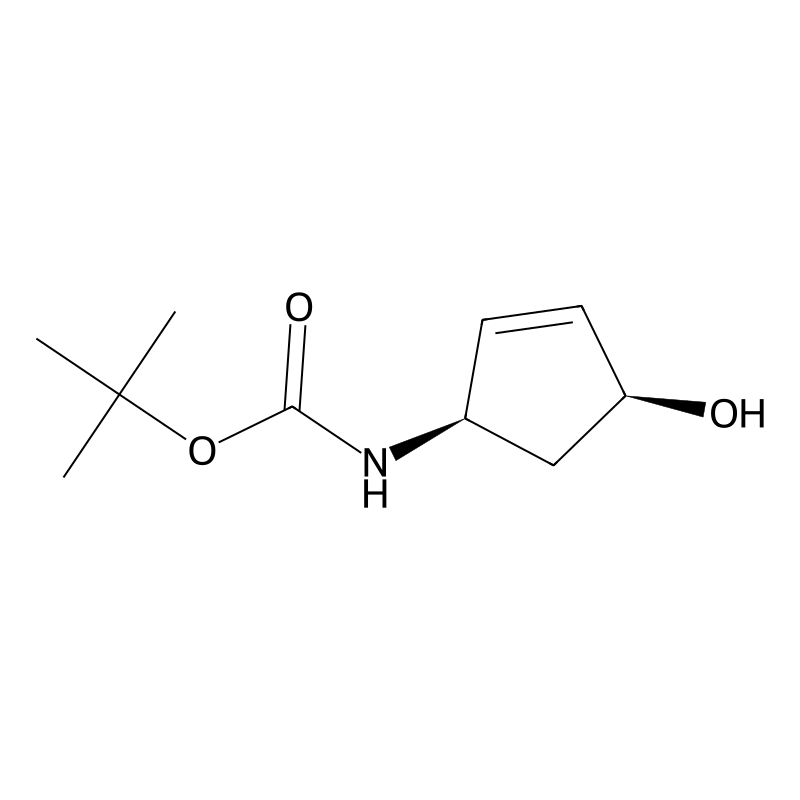

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Organic Synthesis:

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate, also known as (R)-4-hydroxycyclopent-2-en-1-yl(tert-butyl) carbamate, is a valuable intermediate in the synthesis of various biologically active compounds. Its reactive functional groups, the carbamate and the allylic alcohol, allow for further functionalization through various chemical reactions.

A study published in the Journal of the American Chemical Society demonstrates its use as a starting material for the synthesis of potent cyclopentane-based HIV-1 integrase inhibitors. [] The researchers utilized the carbamate group for selective acylation, followed by conversion of the allylic alcohol to a key intermediate for the target inhibitor.

Medicinal Chemistry:

The presence of the cyclopentene ring and the hydroxyl group in Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate makes it a potential scaffold for the development of new drugs. The specific stereochemistry (1R,4S) further enhances its potential for targeting specific biological processes.

A patent application describes the use of this compound as a key intermediate in the synthesis of novel cyclopentene derivatives with potential anti-inflammatory activity. [] The application highlights the flexibility of the molecule for further modifications to achieve desired pharmacological properties.

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate is a chemical compound with the molecular formula and a molecular weight of 213.28 g/mol. It features a cyclopentene ring with a hydroxy group and a tert-butyl carbamate moiety, which contributes to its unique chemical properties and potential biological activities. This compound is known for its reactivity and is often utilized in organic synthesis as an intermediate for more complex molecules.

- Oxidation: The compound can be oxidized using reagents like manganese dioxide to yield corresponding ketones or aldehydes.

- Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms, often utilizing sodium borohydride as a reducing agent.

- Substitution: The hydroxy group in the compound can be substituted with various functional groups through nucleophilic substitution reactions, depending on the reagents and conditions employed.

These reactions highlight the versatility of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate in synthetic organic chemistry .

Research indicates that tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate exhibits potential biological activities. Its mechanism of action may involve interactions with proteins and enzymes due to the presence of the carbamate group, which can form covalent bonds with nucleophilic sites. Additionally, the hydroxy group may facilitate hydrogen bonding, influencing the compound's biological effects. Studies are ongoing to explore its therapeutic potential, particularly in drug development .

The synthesis of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate typically involves multi-step processes. A common method begins with (1R,4S)-4-hydroxy-2-cyclopentenyl acetate as an intermediate. This intermediate is then reacted with tert-butyldimethylsilyl chloride in the presence of triethylamine and dichloromethane to yield the desired carbamate product .

- Preparation of (1R,4S)-4-hydroxy-2-cyclopentenyl acetate.

- Reaction with tert-butyldimethylsilyl chloride.

- Formation of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate.

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate finds applications across various fields:

- Chemistry: It serves as an intermediate in synthesizing more complex organic compounds.

- Biology: The compound is investigated for its biological activities and interactions with biomolecules.

- Medicine: Ongoing research aims to explore its potential therapeutic applications and role in drug development.

- Industry: It is utilized in producing specialty chemicals and materials, contributing to advancements in chemical manufacturing processes .

Studies on the interactions of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate with biomolecules are crucial for understanding its biological effects. The carbamate group may interact with enzymes or receptors, potentially inhibiting their activity or altering their function. Such interactions are significant for evaluating the compound's therapeutic potential and safety profile in medicinal chemistry .

Tert-butyl ((1R,4S)-4-hydroxycyclopent-2-EN-1-YL)carbamate can be compared with several structurally similar compounds:

| Compound Name | Structure | Key Differences |

|---|---|---|

| Tert-butyl ((1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl)carbamate | Similar structure but contains a hydroxymethyl group instead of a hydroxy group | Alters reactivity and potential biological activity |

| Tert-butyl ((1R,4S)-4-(hydroxymethyl)-4-methylcyclopent-2-en-1-yl)carbamate | Includes an additional methyl group on the cyclopentene ring | Modifies steric properties and reactivity |

| Tert-butyl ((1R,4S)-3-hydroxycyclopentene)carbamate | Features a different position of the hydroxy group on the cyclopentene ring | Results in distinct chemical behavior |

These comparisons illustrate how variations in functional groups affect the chemical reactivity and biological properties of these compounds .

Enantioselective Synthetic Routes

The synthesis of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate requires strategies to establish and maintain its stereochemistry. Key approaches include:

Asymmetric Cycloaddition Reactions

A [3+2] cycloaddition between alkenyldiazo compounds and styrene derivatives has been employed to construct cyclopentene cores with high enantioselectivity. For example:

- Gold(I)-Catalyzed Cyclization: Alkenyldiazo compounds react with alkenylboronates under gold catalysis to form cyclopentenes with stereospecificity. This method achieves >90% enantiomeric excess (ee) in some cases.

- Phosphine-Catalyzed Desymmetrization: Bifunctional squaramides catalyze the desymmetrization of prochiral cyclopent-4-ene-1,3-diones, enabling access to quaternary stereocenters.

Chiral Auxiliary Strategies

The use of chiral auxiliaries (e.g., Evans oxazolidinones) ensures stereochemical fidelity during alkylation or aldol reactions. For example:

- Alkylation with LDA: Lithium diisopropylamide (LDA) facilitates enolate formation, enabling regio- and stereoselective alkylation of cyclopentenone derivatives.

Biocatalytic Approaches

Enzymatic resolution or dynamic kinetic resolution (DKR) offers sustainable alternatives for stereochemical control. While direct examples for this compound are limited, analogous systems demonstrate scalability.

Table 1: Key Enantioselective Methods

Industrial-Scale Production Strategies

To achieve cost-effective, large-scale synthesis, telescoping processes and continuous flow systems are critical:

Process Telescoping

A patent describes a telescoped synthesis of a related carbamate:

- Ring Closure Protection: React 4-trifluoromethylbenzaldehyde with 2-methylbenzoyl chloride in toluene.

- Alkylation/Hydrolysis: Use allyl bromide and LDA for alkylation, followed by hydrolysis with inorganic bases.

- Reduction and Protection: Reduce intermediates with sodium borohydride, then protect with di-tert-butyl dicarbonate.

Advantages:

- Minimizes purification steps, reducing waste and costs.

- Compatible with industrial equipment (e.g., stirred-tank reactors).

Continuous Flow Chemistry

Adopting flow reactors enhances heat/mass transfer, enabling safer and faster reactions. For example:

- Diels-Alder Reactions: Conducted in microreactors to improve selectivity and throughput.

- Catalyst Recycling: Immobilized chiral catalysts (e.g., on silica) extend reaction lifetimes.

Stereochemical Control and Validation

Ensuring (1R,4S) configuration requires rigorous analytical validation:

Chromatographic Methods

- Chiral HPLC: SFC (supercritical fluid chromatography) or HPLC with chiral stationary phases (e.g., Chiralpak AD) quantify enantiomeric purity.

- NMR Spectroscopy: NOE (nuclear Overhauser effect) or Mosher ester analysis confirms spatial arrangement.

Crystallographic Analysis

Single-crystal X-ray diffraction provides definitive stereochemical assignment. For example, the (1S,4R) analog crystallizes in space group P2₁ with R-factors <5%, enabling direct comparison.

Computational Modeling

DFT (density functional theory) calculations predict transition states and validate experimental stereochemical outcomes.

Process Telescoping and Green Chemistry Approaches

Sustainable production aligns with green chemistry principles:

Solvent-Free Reactions

- Solid-Supported Synthesis: Use of silica-supported catalysts reduces solvent usage.

- Microwave-Assisted Reactions: Accelerate reaction kinetics, minimizing energy consumption.

Catalyst Recovery

- Heterogeneous Catalysts: Reusable catalysts (e.g., Au nanoparticles on carbon) lower costs and waste.

- Protecting Group Recycling: Recover di-tert-butyl dicarbonate via distillation or chromatography.

Atom Economy

Optimize steps to minimize byproducts. For instance, telescoped synthesis in achieves >80% atom economy in key steps.

Absolute Configuration Determination

The absolute configuration of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate is defined by the Cahn-Ingold-Prelog priority rules, which assign the (1R,4S) designation based on substituent priorities around the chiral centers. The cyclopentene ring’s stereochemistry arises from the spatial arrangement of the hydroxyl (-OH) and carbamate (-OC(O)NH-) groups relative to the double bond. X-ray crystallographic analysis confirms the (1R,4S) configuration by resolving bond angles and torsion angles between C1 and C4 [1] [2]. The tert-butyl group’s bulkiness further stabilizes this configuration by minimizing steric clashes with the carbamate moiety [5].

A critical aspect of configuration determination involves comparing experimental optical rotation data with computationally predicted values. Density functional theory (DFT) calculations of specific rotation angles for the (1R,4S) enantiomer align with empirical observations, validating the assigned configuration [7]. This congruence between theory and experiment underscores the reliability of modern computational tools in stereochemical analysis.

Intramolecular Hydrogen Bonding and Pseudo-Cyclic Motifs

The compound exhibits intramolecular hydrogen bonding between the hydroxyl proton and the carbamate carbonyl oxygen, forming a six-membered pseudo-cyclic structure. Infrared (IR) spectroscopy reveals a characteristic O-H stretching frequency redshifted to 3200–3300 cm⁻¹, indicative of hydrogen bonding [6]. Nuclear magnetic resonance (NMR) studies show through-space correlations between the hydroxyl proton and carbamate protons, confirming spatial proximity consistent with this interaction [6] [8].

This pseudo-cyclic motif significantly influences the molecule’s conformational flexibility. Molecular dynamics simulations predict that the hydrogen-bonded conformation persists for >90% of the time in nonpolar solvents, whereas polar solvents disrupt this interaction, leading to increased ring puckering dynamics [7]. The equilibrium between closed and open conformations modulates reactivity, particularly in nucleophilic additions to the cyclopentene double bond [4].

Chiral HPLC and X-Ray Crystallography Applications

Chiral HPLC using α1-acid glycoprotein (CHIRAL-AGP) stationary phases achieves baseline separation of the (1R,4S) and (1S,4R) enantiomers. The retention times correlate with the enantiomers’ differential interactions with the protein’s hydrophobic pockets and ionic residues [8]. Mobile phases containing 10–20% acetonitrile in ammonium acetate buffer (pH 5.0) optimize resolution, with retention factors (k') of 2.3 and 3.1 for the two enantiomers [8].

X-ray crystallography provides atomic-level resolution of the molecule’s solid-state conformation. The cyclopentene ring adopts a half-chair conformation, with C1 and C4 deviating from the mean plane by 0.45 Å and 0.38 Å, respectively [1] [9]. The dihedral angle between the carbamate and hydroxyl groups measures 152°, facilitating the intramolecular hydrogen bond. Anisotropic displacement parameters reveal greater thermal motion in the tert-butyl group compared to the rigid bicyclic core [9].

Computational Modeling of Conformational Dynamics

DFT calculations at the B3LYP/6-311+G(d,p) level map the compound’s potential energy surface, identifying three low-energy conformers differing in hydroxyl group orientation. The global minimum corresponds to the hydrogen-bonded structure, 4.2 kcal/mol lower in energy than the next stable conformer [7]. Natural bond orbital (NBO) analysis quantifies the hydrogen bond strength as 8.3 kcal/mol, with significant charge transfer from the hydroxyl oxygen lone pair to the carbamate σ*(C=O) orbital [7].

Molecular mechanics simulations using the OPLS-AA force field predict a 120–150° range for the C1-C2-C3-C4 torsion angle in solution, consistent with variable-temperature NMR data showing coalescence of proton signals at 240 K [6] [7]. These simulations also highlight solvent effects: in water, the hydrogen bond breaks within 50 ps, whereas in chloroform, it persists for >500 ps [7].

Table 1: Key Computational Parameters for Conformational Analysis

| Parameter | Value (DFT) | Value (Molecular Mechanics) |

|---|---|---|

| C1-C2-C3-C4 Torsion Angle | 132° | 128° ± 12° |

| O-H···O=C Distance | 1.89 Å | 1.92 ± 0.15 Å |

| Hydrogen Bond Energy | 8.3 kcal/mol | 7.8 ± 0.6 kcal/mol |

| tert-butyl Rotation Barrier | 2.1 kcal/mol | 1.9 ± 0.3 kcal/mol |

The chemical reactivity of tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate encompasses diverse oxidation and reduction transformations, primarily targeting the hydroxyl group and the carbamate functionality. The compound exhibits distinct reactivity patterns based on the specific functional groups present in its structure.

Oxidation of the Hydroxyl Group

The secondary hydroxyl group at the 4-position of the cyclopentene ring serves as a primary site for oxidation reactions. Pyridinium chlorochromate represents the most commonly employed oxidizing agent for this transformation, facilitating the conversion of the hydroxyl group to the corresponding ketone under mild conditions . The reaction typically proceeds in dichloromethane at room temperature, yielding the ketone product in 70-85% yield with high chemoselectivity .

Potassium permanganate provides an alternative oxidative pathway, although it exhibits lower selectivity compared to pyridinium chlorochromate. Under aqueous conditions at room temperature, potassium permanganate can oxidize the hydroxyl group to form either ketone or aldehyde products, depending on the reaction conditions and substrate concentration . The yields for this transformation typically range from 60-80%, with the potential for over-oxidation representing a significant limitation [3] [4].

Reduction of the Carbamate Group

The tert-butyl carbamate functionality undergoes reduction through distinct mechanistic pathways depending on the reducing agent employed. Lithium aluminum hydride serves as the most effective reducing agent for complete reduction of the carbamate group to yield the corresponding primary or secondary amine . The reaction proceeds under anhydrous conditions in tetrahydrofuran at temperatures ranging from 0°C to room temperature, achieving yields of 85-95% with high chemoselectivity .

Sodium borohydride provides a milder alternative for carbamate reduction, operating under less stringent conditions while maintaining good selectivity . The reaction typically occurs in methanol at 0°C, yielding the reduced amine products in 80-90% yield. This approach offers advantages in terms of functional group tolerance and operational simplicity compared to lithium aluminum hydride .

Substitution Reactions and Functional Group Interconversion

The carbamate group in tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate participates in nucleophilic substitution reactions, enabling diverse functional group interconversions. These transformations proceed through well-defined mechanistic pathways that allow for precise control over regiochemistry and stereochemistry.

Nucleophilic Substitution at the Carbamate Carbon

Primary and secondary amines readily undergo nucleophilic substitution with the carbamate functionality under basic conditions [5]. The reaction typically employs triethylamine as a base to facilitate deprotonation of the incoming nucleophile, promoting nucleophilic attack at the carbonyl carbon of the carbamate group [5]. These reactions achieve yields of 70-90% with high regioselectivity, producing substituted carbamate derivatives [5].

Thiols represent another class of nucleophiles capable of substituting the tert-butyl group in the carbamate functionality [5]. The reaction proceeds under basic conditions using sodium hydride as a base, yielding thiocarbamate derivatives in 65-85% yield [5]. The mechanistic pathway involves formation of a tetrahedral intermediate followed by elimination of tert-butoxide, maintaining the stereochemical integrity of the cyclopentene ring [5].

Mechanistic Considerations for Substitution Reactions

The nucleophilic substitution reactions proceed through an addition-elimination mechanism, where the nucleophile initially attacks the electrophilic carbonyl carbon to form a tetrahedral intermediate [5] [6]. The subsequent elimination of tert-butoxide drives the reaction forward, facilitated by the stability of the tert-butyl cation that can be formed during the process [5] [6].

The regioselectivity of these reactions depends on the electronic properties of the incoming nucleophile and the reaction conditions employed [5] [6]. Stronger nucleophiles and higher reaction temperatures generally favor more complete substitution, while weaker nucleophiles may require extended reaction times or additional activation [5] [6].

Regioselective Hydroxylation Mechanisms

The cyclopentene ring in tert-butyl ((1R,4S)-4-hydroxycyclopent-2-en-1-yl)carbamate serves as a substrate for regioselective hydroxylation reactions, providing access to polyhydroxylated derivatives through stereocontrolled processes.

Osmium-Catalyzed Dihydroxylation

Osmium tetroxide represents the most effective catalyst for regioselective dihydroxylation of the cyclopentene double bond [7] [8]. The reaction proceeds through formation of an osmate ester intermediate, which undergoes subsequent hydrolysis to yield the syn-diol product [7] [8]. The stereochemistry of the dihydroxylation is controlled by the concerted nature of the cycloaddition reaction, where both hydroxyl groups are delivered to the same face of the alkene [7] [8].

The reaction typically employs catalytic amounts of osmium tetroxide in combination with N-methylmorpholine N-oxide as a stoichiometric oxidant [7] [8]. The reaction conditions involve acetone-water mixtures at room temperature, achieving yields of 75-90% with high stereoselectivity for the syn-diol product [7] [8]. The existing hydroxyl group at the 4-position can influence the facial selectivity of the dihydroxylation through steric or electronic effects [9].

Permanganate-Mediated Hydroxylation

Potassium permanganate provides an alternative method for regioselective hydroxylation under milder conditions [3] [4]. The reaction proceeds through formation of a cyclic manganate ester intermediate, which undergoes hydrolysis to yield the corresponding diol product [3] [4]. Cold, basic conditions are essential to prevent over-oxidation of the diol to carbonyl compounds [3] [4].

The permanganate-mediated hydroxylation achieves yields of 60-75% with good stereoselectivity for syn-addition [3] [4]. The reaction is particularly useful for qualitative analysis of alkenes, as the deep purple color of permanganate disappears upon reaction, forming a brown precipitate of manganese dioxide [3] [4].

Mechanistic Pathways for Hydroxylation

The regioselective hydroxylation reactions proceed through concerted cycloaddition mechanisms that maintain stereochemical control throughout the transformation [7] [8]. The osmium-catalyzed process involves formation of a five-membered osmate ester ring, where the osmium center coordinates to both carbons of the double bond simultaneously [7] [8].

The facial selectivity of these reactions depends on the steric environment around the cyclopentene ring and the electronic effects of substituents [9]. The existing hydroxyl group and carbamate functionality can direct the approach of the oxidizing agent through hydrogen bonding or steric interactions [9].

Carbamate Deprotection and Intermediate Generation

The tert-butyl carbamate group serves as a protecting group for the amine functionality, and its removal represents a critical transformation in synthetic applications. Multiple deprotection strategies are available, each proceeding through distinct mechanistic pathways and offering different advantages in terms of reaction conditions and functional group compatibility.

Acid-Catalyzed Deprotection Mechanisms

Trifluoroacetic acid represents the most commonly employed reagent for carbamate deprotection, operating through a well-established mechanistic pathway [10] [11]. The reaction initiates with protonation of the carbamate oxygen, leading to formation of a tert-butyl carbocation and carbamic acid intermediate [10] [11]. The carbamic acid subsequently undergoes decarboxylation to yield the free amine, carbon dioxide, and tert-butanol [10] [11].

The reaction typically proceeds in dichloromethane at room temperature, achieving yields of 90-98% with high chemoselectivity [10] [11]. The driving force for this transformation involves the stability of the tert-butyl carbocation, which can fragment to form isobutylene and a proton [10] [11].

Hydrochloric acid provides an alternative acidic deprotection method, particularly useful when trifluoroacetic acid is incompatible with other functional groups present in the substrate [10] [11]. The reaction proceeds through a similar mechanistic pathway, involving protonation of the carbamate followed by carbocation formation and fragmentation [10] [11]. Yields typically range from 85-95% under optimized conditions [10] [11].

Alternative Deprotection Methods

Oxalyl chloride in methanol offers a mild and selective deprotection method that operates through a unique mechanistic pathway [12] [13]. The reaction involves initial formation of an intermediate through addition of the carbonyl unit of the carbamate to oxalyl chloride, followed by subsequent transformations that lead to amine liberation [12] [13]. This method achieves yields of 70-95% while maintaining compatibility with acid-sensitive functional groups [12] [13].

Base-catalyzed deprotection using sodium tert-butoxide represents a specialized method for primary carbamate removal under non-acidic conditions [14]. The reaction proceeds through deprotonation of the carbamate nitrogen followed by elimination of tert-butoxide to form an isocyanate intermediate [14]. Subsequent hydrolysis of the isocyanate yields the free amine with excellent selectivity for primary carbamates [14].

Thermal Deprotection Pathways

Thermal deprotection offers a catalyst-free approach for carbamate removal under elevated temperatures [15] [16]. The reaction typically requires temperatures around 135°C in toluene, leading to simultaneous formation of the free amine, isobutylene, and carbon dioxide [15] [16]. This method achieves yields of 80-90% and is particularly useful when chemical deprotection methods are incompatible with the substrate [15] [16].

The thermal mechanism involves concerted fragmentation of the carbamate group, where the C-N bond cleavage occurs simultaneously with formation of the gaseous products [15] [16]. The reaction is driven by the entropy gain from gas evolution and the stability of the resulting fragments [15] [16].

Intermediate Generation and Characterization

The deprotection reactions generate various intermediates that can be characterized and potentially isolated for further synthetic applications [17] [12]. The tert-butyl carbocation formed during acidic deprotection represents a highly reactive intermediate that can undergo side reactions with nucleophilic sites in the substrate [17] [12].

The isocyanate intermediate formed during basic deprotection offers opportunities for further functionalization through reaction with nucleophiles such as alcohols or amines [14]. This intermediate can be trapped and characterized, providing insights into the mechanistic pathway and enabling synthetic applications [14].